Afp-464 free salt, also known as 5-aminoflavone, is a synthetic derivative of flavonoids that has garnered attention for its potential anticancer properties. This compound is primarily being investigated for its ability to inhibit the growth of various cancer cell lines, particularly those expressing estrogen receptors, such as the MCF7 breast cancer cell line. The compound is currently undergoing clinical evaluation as a prodrug, which is designed to enhance its therapeutic efficacy and bioavailability.
Afp-464 free salt is synthesized from naturally occurring flavonoids, which are widely distributed in plants. The development of this compound aims to exploit the biological activities of flavonoids while enhancing their anticancer properties through chemical modification. The initial research into this compound has indicated promising results in preclinical studies, leading to further exploration in clinical settings .
Afp-464 free salt belongs to the class of compounds known as flavonoids, specifically categorized under aminoflavones. Flavonoids are polyphenolic compounds characterized by a common chemical structure that includes two aromatic rings connected by a three-carbon bridge. The modification of the basic flavonoid structure in Afp-464 aims to improve its pharmacological profile, particularly its selectivity and potency against cancer cells .
The synthesis of Afp-464 involves several chemical reactions that modify the basic flavonoid structure. Typically, it begins with the derivation of 5-aminoflavone from 5-hydroxyflavone through a series of reactions including nitration, reduction, and acylation.
Technical Details:
These steps are optimized to yield a high purity product suitable for biological testing .
The molecular structure of Afp-464 consists of an aminoflavone backbone with specific substitutions that enhance its anticancer activity. The compound is characterized by:
The molecular formula for Afp-464 is C15H12N2O2, with a molecular weight of approximately 252.26 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .
Afp-464 participates in several chemical reactions that contribute to its biological activity:
Technical Details:
The mechanism by which Afp-464 exerts its anticancer effects involves multiple pathways:
Studies have shown that treatment with Afp-464 results in increased levels of phosphorylated checkpoint proteins, indicating activation of DNA damage response pathways within treated cells .
Relevant analyses include High Performance Liquid Chromatography (HPLC) for purity assessment and thermal gravimetric analysis (TGA) for stability evaluation .
Afp-464 is primarily investigated for its potential applications in oncology:
Ongoing clinical trials aim to establish its efficacy and safety profile in humans, with particular focus on combination therapies alongside existing chemotherapeutics .
Alpha-fetoprotein-464 (AFP-464) is an aminoflavone prodrug requiring metabolic activation to exert its anticancer effects. Preclinical studies demonstrate that AFP-464 undergoes enzymatic conversion in target cells, primarily via cytochrome P450 (CYP) enzymes and cytosolic reductases, to generate reactive intermediates. The primary active metabolite, aminoflavone, covalently binds to DNA through intercalation and alkylation. This binding is facilitated by the planar structure of aminoflavone, which inserts between DNA base pairs, followed by the formation of covalent adducts with guanine residues at the N7 position. The metabolic pathway involves:
Table 1: Key Metabolites of AFP-464
| Metabolite | Enzymatic Pathway | Biological Activity |
|---|---|---|
| Hydroxylaminoflavone | CYP1A1/1A2-mediated oxidation | DNA intercalation |
| Quinone imine | Further oxidation | Covalent DNA adduct formation |
| Glutathione conjugate | Glutathione S-transferase | Detoxification (reduces cytotoxicity) |
The DNA adducts formed by activated AFP-464 induce structural distortions in the DNA helix, leading to replication fork stalling and double-strand breaks. Key DNA damage responses include:
AFP-464 is a potent ligand of the aryl hydrocarbon receptor (AhR), a cytosolic transcription factor. Upon binding, AFP-464 induces AhR nuclear translocation and dimerization with AhR nuclear translocator (ARNT). This complex binds xenobiotic response elements (XREs) in promoter regions, driving expression of:
Table 2: AhR-Dependent Genes Modulated by AFP-464
| Gene Target | Induction Fold-Change | Functional Consequence |
|---|---|---|
| CYP1A1 | 25–250x | Metabolic activation of AFP-464 |
| CYP1B1 | 5–10x | Bioactivation of procarcinogens |
| ABCG2 | 3–8x | Drug efflux; potential resistance mechanism |
| PD-L1 | 2–4x | Immune evasion |
AFP-464 exhibits pronounced selectivity for estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) cell lines, with half-maximal inhibitory concentrations (GI₅₀) of 100–700 nM, compared to >50 µM in non-breast cancers. Mechanisms underpinning selectivity include:
AFP-464 retains activity in multidrug-resistant models:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: